molecular formula C24H22N2O3S B6482329 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine CAS No. 895649-83-9

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B6482329
CAS No.: 895649-83-9
M. Wt: 418.5 g/mol
InChI Key: SIMSZTZWNXNAJB-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methylbenzenesulfonyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine.

    Reduction: Formation of 6-methoxy-3-(4-methylbenzenesulfanyl)-N-(4-methylphenyl)quinolin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Interacting with DNA: Intercalating into DNA strands, thereby affecting gene expression and cell proliferation.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the sulfonyl and phenyl groups, resulting in different chemical properties and applications.

    3-(4-methylbenzenesulfonyl)quinoline: Lacks the methoxy and N-(4-methylphenyl) groups, leading to variations in reactivity and biological activity.

    N-(4-methylphenyl)quinoline-4-amine: Lacks the methoxy and sulfonyl groups, affecting its overall chemical behavior.

Uniqueness

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the methoxy, sulfonyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-16-4-8-18(9-5-16)26-24-21-14-19(29-3)10-13-22(21)25-15-23(24)30(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSZTZWNXNAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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